molecular formula C15H14NNaO8S2 B12767691 2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt CAS No. 71205-37-3

2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt

Cat. No.: B12767691
CAS No.: 71205-37-3
M. Wt: 423.4 g/mol
InChI Key: GAXSBZSVHMQZGC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt is a complex organic compound. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid, acetyl, and methylsulfonyl functional groups. This compound is primarily used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the introduction of acetyl and methylsulfonyl groups through acylation and sulfonylation reactions, respectively. The final step involves the neutralization of the sulfonic acid group with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the removal of oxygen-containing groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfonic acid derivatives, while reduction can yield simpler naphthalene derivatives.

Scientific Research Applications

2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The acetyl and methylsulfonyl groups play a crucial role in these interactions, facilitating the binding and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-naphthalenesulfonate
  • Sodium beta-naphthalenesulfonate
  • Sodium naphthalene-6-sulfonate

Uniqueness

2-Naphthalenesulfonic acid, 5-(acetyl(methylsulfonyl)amino)-1-(acetyloxy)-, sodium salt is unique due to its specific combination of functional groups. The presence of both acetyl and methylsulfonyl groups imparts distinct chemical properties, making it more versatile in various applications compared to its similar counterparts.

Properties

CAS No.

71205-37-3

Molecular Formula

C15H14NNaO8S2

Molecular Weight

423.4 g/mol

IUPAC Name

sodium;5-[acetyl(methylsulfonyl)amino]-1-acetyloxynaphthalene-2-sulfonate

InChI

InChI=1S/C15H15NO8S2.Na/c1-9(17)16(25(3,19)20)13-6-4-5-12-11(13)7-8-14(26(21,22)23)15(12)24-10(2)18;/h4-8H,1-3H3,(H,21,22,23);/q;+1/p-1

InChI Key

GAXSBZSVHMQZGC-UHFFFAOYSA-M

Canonical SMILES

CC(=O)N(C1=CC=CC2=C1C=CC(=C2OC(=O)C)S(=O)(=O)[O-])S(=O)(=O)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.